Product packaging for Lisdexamphetamine-d3 Dihydrochloride(Cat. No.:)

Lisdexamphetamine-d3 Dihydrochloride

Cat. No.: B13437867
M. Wt: 266.40 g/mol
InChI Key: VOBHXZCDAVEXEY-BOYPKXIPSA-N
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Description

Lisdexamphetamine-d3 Dihydrochloride is a deuterated analog of lisdexamfetamine, designed for use as a high-quality internal standard in advanced analytical techniques. As a stable isotopologue, it is essential for ensuring accuracy and reliability in quantitative analyses, particularly when using liquid chromatography-mass spectrometry (LC-MS). Its primary research application is in the precise quantification of lisdexamfetamine and its active metabolite, dextroamphetamine, in various biological matrices during drug metabolism and pharmacokinetic (DMPK) studies . Lisdexamfetamine is itself an inactive prodrug that is metabolized in the body to release the central nervous system (CNS) stimulant dextroamphetamine . The mechanism of action for the resulting dextroamphetamine involves the blockade of the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to an increase in the extracellular levels of these monoamines in the brain . This deuterated version, this compound, allows researchers to investigate the complex pharmacokinetic profile of the prodrug, which is characterized by a slower conversion to d-amphetamine and a consequently lower maximum plasma concentration (Cmax) and delayed time to peak concentration (tmax) compared to immediate-release d-amphetamine . This controlled conversion is attributed to the rate-limited enzymatic hydrolysis of the prodrug in the blood . This compound is supplied For Research Use Only. It is strictly intended for laboratory analysis and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H25N3O B13437867 Lisdexamphetamine-d3 Dihydrochloride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H25N3O

Molecular Weight

266.40 g/mol

IUPAC Name

(2S)-2,6-diamino-N-[(2S)-1,1,1-trideuterio-3-phenylpropan-2-yl]hexanamide

InChI

InChI=1S/C15H25N3O/c1-12(11-13-7-3-2-4-8-13)18-15(19)14(17)9-5-6-10-16/h2-4,7-8,12,14H,5-6,9-11,16-17H2,1H3,(H,18,19)/t12-,14-/m0/s1/i1D3

InChI Key

VOBHXZCDAVEXEY-BOYPKXIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)C(CCCCN)N

Origin of Product

United States

Synthetic Methodologies for Lisdexamphetamine D3 Dihydrochloride

Strategies for Deuterium (B1214612) Incorporation during Lisdexamfetamine (B1249270) Synthesis

The introduction of deuterium into the Lisdexamfetamine scaffold is a critical step that imparts a unique mass signature to the molecule, making it invaluable as an internal standard in pharmacokinetic and metabolic studies. The primary strategy for synthesizing Lisdexamphetamine-d3 involves the use of a deuterated precursor, specifically d-amphetamine-d3.

Deuterated Precursors and Reagents

The key deuterated precursor for the synthesis of Lisdexamphetamine-d3 is (S)-amphetamine-d3, where three deuterium atoms are incorporated into the methyl group. A common and effective method for the stereospecific synthesis of (S)-amphetamine-d3 starts from the chiral precursor D-phenylalanine.

The synthesis proceeds through the following key transformations:

Reduction of D-phenylalanine: D-phenylalanine is reduced using a powerful deuterating agent, typically lithium aluminum deuteride (LiAlD₄). This step converts the carboxylic acid functional group into a deuterated primary alcohol.

Formation of a Sulfonate Ester: The resulting amino alcohol is then reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride, to convert the hydroxyl group into a good leaving group.

Reductive Amination: The sulfonate ester undergoes a second reduction with lithium aluminum deuteride. This step simultaneously reduces the sulfonate ester and introduces the final deuterium atoms to form the trideuteromethyl group of (S)-amphetamine-d3.

This stereospecific route ensures the desired (S)-enantiomer of the deuterated amphetamine, which is crucial for the subsequent coupling with L-lysine.

StepReactantReagentProduct
1D-phenylalanineLithium aluminum deuteride (LiAlD₄)(R)-2-amino-3-phenyl-1-propanol-1,1-d2
2(R)-2-amino-3-phenyl-1-propanol-1,1-d2p-Toluenesulfonyl chloride(R)-3-phenyl-2-(4-toluenesulfamoyl)propyl-1,1-d2 4-toluenesulfonate
3(R)-3-phenyl-2-(4-toluenesulfamoyl)propyl-1,1-d2 4-toluenesulfonateLithium aluminum deuteride (LiAlD₄)(S)-N-(1-methyl-d3-2-phenethyl)-4-toluenesulfonamide
4(S)-N-(1-methyl-d3-2-phenethyl)-4-toluenesulfonamideNaphthalene anion radical(S)-amphetamine-d3

Specific Sites of Deuterium Substitution and their Impact on Chemical Stability

In Lisdexamphetamine-d3, the three deuterium atoms are specifically located on the methyl group of the amphetamine moiety. This strategic placement offers several advantages. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. This increased bond strength can lead to a slower rate of metabolic cleavage at this position. While the primary metabolic pathway of Lisdexamfetamine involves hydrolysis of the amide bond, deuteration at other sites could potentially alter secondary metabolic pathways.

Chemical Transformations for Lisdexamphetamine-d3 Dihydrochloride (B599025) Formation

With the deuterated precursor, (S)-amphetamine-d3, in hand, the subsequent steps focus on coupling it with a protected L-lysine derivative and then converting the resulting conjugate into the desired dihydrochloride salt.

Amide Bond Formation Reactions

The core structure of Lisdexamphetamine is formed through the creation of an amide bond between the primary amine of (S)-amphetamine-d3 and the α-carboxylic acid of L-lysine. To achieve this selectively, the amino groups of L-lysine must be protected. A common strategy involves the use of tert-butoxycarbonyl (Boc) protecting groups.

The coupling reaction typically proceeds as follows:

Activation of Protected Lysine (B10760008): Nα,Nε-di-Boc-L-lysine is activated to facilitate amide bond formation. A common method is the formation of an N-hydroxysuccinimide (NHS) ester (Nα,Nε-di-Boc-L-lysine-NHS). This is often achieved using dicyclohexylcarbodiimide (DCC) or other coupling agents.

Coupling with (S)-amphetamine-d3: The activated Nα,Nε-di-Boc-L-lysine-NHS is then reacted with (S)-amphetamine-d3. The primary amine of the deuterated amphetamine nucleophilically attacks the activated carboxyl group, displacing the NHS leaving group and forming the desired amide bond. This reaction yields Nα,Nε-di-Boc-Lisdexamphetamine-d3.

Reactant 1Reactant 2Coupling Agent/MethodProduct
Nα,Nε-di-Boc-L-lysineN-Hydroxysuccinimide (NHS)Dicyclohexylcarbodiimide (DCC)Nα,Nε-di-Boc-L-lysine-NHS
Nα,Nε-di-Boc-L-lysine-NHS(S)-amphetamine-d3-Nα,Nε-di-Boc-Lisdexamphetamine-d3

Salt Formation to Dihydrochloride

The final step in the synthesis is the removal of the Boc protecting groups and the formation of the dihydrochloride salt. This is typically achieved in a single step by treating the protected intermediate with an excess of hydrochloric acid.

The acidic conditions cleave the Boc groups, liberating the two primary amino groups of the lysine moiety. The hydrochloric acid then protonates these newly formed amino groups, as well as the primary amine of the original amphetamine portion (if it is not already protonated), to form the stable dihydrochloride salt of Lisdexamphetamine-d3. The product can then be isolated by precipitation and filtration.

Purification Techniques for Isotopic Purity and Chemical Identity

Ensuring the high purity of Lisdexamphetamine-d3 Dihydrochloride is paramount for its use as an analytical standard. This involves the removal of both chemical and isotopic impurities.

Chemical Purity: Standard chromatographic techniques are employed to remove any unreacted starting materials, reagents, or side products. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for the final purification of pharmaceutical compounds. By selecting an appropriate stationary phase (e.g., C18) and mobile phase, it is possible to achieve excellent separation and isolate the desired product with high chemical purity.

Isotopic Purity: The isotopic purity, or the percentage of molecules that contain the desired number of deuterium atoms, is a critical parameter. High-resolution mass spectrometry (HRMS) is the primary technique used to determine isotopic enrichment. By analyzing the mass-to-charge ratio of the molecular ion, it is possible to resolve and quantify the relative abundance of the d3 isotopologue compared to the non-deuterated (d0) and other partially deuterated species.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the position and extent of deuteration. The absence of a proton signal in the methyl region of the ¹H NMR spectrum, coupled with the presence of a characteristic signal in the ²H NMR spectrum, provides definitive evidence of successful and specific deuterium incorporation.

TechniquePurposeKey Information Obtained
Preparative High-Performance Liquid Chromatography (HPLC)Chemical PurificationIsolation of Lisdexamphetamine-d3 from reaction impurities.
High-Resolution Mass Spectrometry (HRMS)Isotopic Purity AnalysisDetermination of the percentage of d3 isotopologue and quantification of isotopic impurities (d0, d1, d2).
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural Confirmation and Deuteration Site VerificationConfirmation of the chemical structure and verification of deuterium incorporation at the methyl group of the amphetamine moiety.

Process Development Considerations for Deuterated Pharmaceutical Intermediates

The process development for deuterated pharmaceutical intermediates like this compound requires careful consideration of several factors that are unique to isotopically labeled compounds. These considerations are critical for ensuring the quality, efficacy, and scalability of the manufacturing process.

The cost and availability of deuterated starting materials are also significant factors. nih.gov Deuterated reagents are generally more expensive than their non-deuterated counterparts, which can impact the economic viability of the manufacturing process. Therefore, synthetic routes are often designed to introduce the deuterium label as late as possible in the synthetic sequence to maximize the use of less expensive, non-deuterated starting materials.

Ensuring high isotopic purity is another critical aspect of process development. nih.gov The final active pharmaceutical ingredient (API) must have a consistent and high percentage of deuterium at the specified position(s). This requires the use of highly efficient deuteration reactions and rigorous purification methods to remove any under-deuterated or non-deuterated impurities. nih.gov Traditional purification techniques may not be sufficient to separate compounds with minor differences in isotopic composition.

Analytical methods play a crucial role in the process development of deuterated compounds. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the position and level of deuterium incorporation. nih.gov These methods must be validated to accurately quantify the isotopic enrichment and to detect any potential isotopic impurities. High-performance liquid chromatography (HPLC) is also employed to assess the chemical purity of the deuterated intermediates and the final API. mdpi.com

Finally, scalability of the synthesis must be considered. Reactions that are successful on a laboratory scale may not be directly transferable to a large-scale manufacturing setting. Process optimization is necessary to ensure that the reaction is safe, efficient, and reproducible on a commercial scale. This includes optimizing reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity while minimizing costs and environmental impact.

Parameter Consideration Analytical Techniques
Isotopic Purity Achieving high and consistent deuterium incorporation (>98%) at the target site. Minimizing under-deuterated and non-deuterated impurities.Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
Isotopic Scrambling Preventing unintentional loss or exchange of deuterium with hydrogen from solvents or reagents.NMR Spectroscopy
Starting Materials Cost and availability of deuterated reagents. Strategic introduction of deuterium late in the synthesis.-
Purification Removal of isotopic and chemical impurities. Standard techniques may be insufficient for isotopologues.High-Performance Liquid Chromatography (HPLC), Crystallization
Scalability Ensuring the synthetic route is safe, efficient, and reproducible on a large scale.-
Chemical Purity Ensuring the final product meets pharmaceutical standards for impurities.HPLC, Gas Chromatography (GC)
Analytical Method Purpose Typical Parameters
Mass Spectrometry (MS) Determination of isotopic enrichment and molecular weight confirmation.High-resolution mass spectrometry (HRMS) for accurate mass measurement.
Nuclear Magnetic Resonance (NMR) Confirmation of deuterium position and quantification of isotopic purity.1H NMR, 2H NMR, and 13C NMR.
High-Performance Liquid Chromatography (HPLC) Assessment of chemical purity and separation of impurities.Reversed-phase column, UV detection. Gradient elution with acetonitrile (B52724) and water.

Advanced Analytical Characterization and Quantification Techniques

Chromatographic Separation Principles

Chiral Separations of Enantioisotopologues

The chiral separation of enantioisotopologues, which are stereoisomers that also differ in their isotopic composition, is a sophisticated analytical challenge. For Lisdexamphetamine-d3 Dihydrochloride (B599025), this involves separating the desired (S,S) enantiomer from any potential (R,R), (S,R), and (R,S) isomers, while also distinguishing between the deuterated and non-deuterated forms. High-Performance Liquid Chromatography (HPLC) is a primary technique for such separations, often employing chiral stationary phases (CSPs).

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the chiral resolution of amphetamine derivatives. researchgate.netnih.gov The separation mechanism on these phases relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, result in different retention times for the various enantiomers.

For the separation of deuterated and undeuterated isotopologues, the subtle differences in molecular size and polarity introduced by the deuterium (B1214612) atoms can be exploited. nih.gov The "isotope effect" in chromatography can manifest as either a "normal" effect, where the deuterated compound elutes earlier, or an "inverse" effect, where it elutes later. The nature of this effect is influenced by the mobile phase composition. For instance, in reversed-phase HPLC, a higher content of the aqueous component may favor an "inverse" isotope effect due to enhanced hydrophobic interactions. nih.gov

A hypothetical HPLC method for the chiral separation of Lisdexamphetamine-d3 Dihydrochloride enantioisotopologues could involve a cellulose-based chiral column. The mobile phase would likely be a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, with the composition optimized to achieve baseline separation of all stereoisomers and isotopologues.

Table 1: Hypothetical HPLC Parameters for Chiral Separation of this compound Enantioisotopologues

ParameterValue
Column Cellulose tris(3,5-dimethylphenylcarbamate) CSP
Mobile Phase Acetonitrile/Aqueous Ammonium Acetate Buffer
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 - 40 °C
Detection UV at 254 nm or Mass Spectrometry (MS)
Expected Elution Order Dependent on specific mobile phase composition

Spectroscopic Confirmation of Deuterium Labeling

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ²H-NMR, ¹³C-NMR)

NMR spectroscopy is an indispensable tool for the structural elucidation of molecules and for confirming the position and extent of isotopic labeling.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of this compound, the most significant feature resulting from the deuterium labeling is the absence of the signal corresponding to the methyl protons of the amphetamine moiety. In the unlabeled compound, this signal would typically appear as a doublet. The protons on the carbon adjacent to the CD₃ group will also be affected, likely showing a simplified splitting pattern due to the absence of coupling to the methyl protons. The remaining signals of the molecule are expected to be largely consistent with the non-deuterated structure, although minor shifts in adjacent protons may be observed.

²H-NMR Spectroscopy: A ²H-NMR (deuterium NMR) spectrum provides direct evidence of the presence and location of deuterium atoms in a molecule. nih.govmagritek.com For this compound, the ²H-NMR spectrum would exhibit a single resonance corresponding to the three deuterium atoms of the -CD₃ group. magritek.com The chemical shift in the ²H-NMR spectrum is equivalent to that in the ¹H-NMR spectrum, providing a clear confirmation of the labeling site. illinois.edu This technique is highly specific and is a definitive method for verifying successful deuteration.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum is also significantly impacted by deuterium labeling. The carbon atom directly bonded to the deuterium atoms (the -CD₃ carbon) will exhibit a characteristic multiplet due to ¹³C-²H coupling (typically a 1:3:6:7:6:3:1 septet). blogspot.com This signal will also be shifted slightly upfield compared to the corresponding -CH₃ carbon in the unlabeled compound, a phenomenon known as the deuterium isotope effect on ¹³C chemical shifts. nih.gov Furthermore, the intensity of this signal is often reduced due to the absence of the Nuclear Overhauser Effect (NOE) enhancement from attached protons and longer relaxation times. blogspot.com The carbon adjacent to the -CD₃ group may also show a small upfield shift.

Table 2: Expected NMR Spectral Data for this compound

NucleusExpected Chemical Shift (ppm)MultiplicityKey Observations
¹H Varies for different protonsVariesAbsence of the amphetamine methyl proton signal.
²H ~1.2 ppmSingletDirect detection of the -CD₃ group.
¹³C ~20 ppm (for -CD₃)SeptetCharacteristic splitting pattern and upfield shift of the labeled carbon.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will display characteristic absorption bands corresponding to its various structural features.

The presence of the primary and secondary amine hydrochlorides will result in a broad and strong absorption band in the region of 2400-3000 cm⁻¹, which is characteristic of N-H stretching vibrations in amine salts. spectroscopyonline.comresearchgate.net The amide functional group will exhibit a strong C=O stretching band (Amide I band) around 1650 cm⁻¹ and an N-H bending band (Amide II band) near 1550 cm⁻¹.

The deuterium labeling in the methyl group is expected to introduce C-D stretching vibrations, which occur at lower frequencies than C-H stretching vibrations, typically in the 2100-2250 cm⁻¹ region. rsc.org These bands might be weak and could be obscured by other absorptions in the spectrum. The aromatic ring will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)Vibration Type
Amine Salt (N-H) 2400 - 3000Stretching
Amide (C=O) ~1650Stretching (Amide I)
Amide (N-H) ~1550Bending (Amide II)
Aromatic (C-H) >3000Stretching
Aromatic (C=C) 1450 - 1600Stretching
Deuterated Methyl (C-D) 2100 - 2250Stretching

Preclinical Pharmacological and Biochemical Investigations of Lisdexamphetamine D3

Molecular Mechanisms of Prodrug Activation (in vitro models)

Lisdexamphetamine is a therapeutically inactive prodrug that requires enzymatic conversion to the pharmacologically active d-amphetamine. nih.gov This process is central to its pharmacokinetic and pharmacodynamic profile.

The conversion of lisdexamfetamine (B1249270) to its active metabolite, dextroamphetamine, occurs through the hydrolysis of the amide bond that links L-lysine to d-amphetamine. newdrugapprovals.orgresearchgate.net This enzymatic cleavage is the rate-limiting step in the formation of the active compound. biomolther.org In the case of Lisdexamphetamine-d3, this hydrolysis yields deuterated dextroamphetamine and the naturally occurring amino acid L-lysine.

In vitro studies have demonstrated that this hydrolysis primarily takes place within the blood, specifically within red blood cells. researchgate.netnih.govnih.gov The process is efficient, with d-amphetamine being detectable in plasma shortly after oral administration of the prodrug, indicating rapid absorption and subsequent conversion. nih.gov The rate of hydrolysis is dependent on the hematocrit level, though substantial conversion still occurs even at reduced red blood cell concentrations. researchgate.net Lysis of red blood cells does not appear to affect the rate of this conversion, suggesting the responsible enzymes are stable within the cellular environment. nih.gov

Research into the specific enzymes responsible for the hydrolysis of lisdexamfetamine has pointed towards peptidase activity within the cytosol of red blood cells. nih.gov The hydrolytic activity is not found in the membrane fraction of these cells. nih.gov The inhibition of d-amphetamine production by a protease inhibitor cocktail, bestatin, and ethylenediaminetetra-acetic acid (EDTA) in red blood cell cytosolic extract suggests the involvement of an aminopeptidase (B13392206). nih.gov

Aminopeptidase B, which is known to be present in red blood cell cytosol and has a preference for lysine (B10760008), was considered a likely candidate. nih.gov However, experiments using purified recombinant human aminopeptidase B did not result in the conversion of lisdexamfetamine to d-amphetamine in vitro, indicating that this specific enzyme is not responsible for the prodrug's activation. nih.gov Therefore, while the evidence strongly suggests that a cytosolic aminopeptidase in red blood cells is responsible for the hydrolytic cleavage, the precise enzyme has yet to be identified. nih.gov

Specific studies on the kinetic isotope effect of deuteration on the hydrolysis of Lisdexamphetamine-d3 were not found in the reviewed literature. However, the principle of the kinetic isotope effect (KIE) is well-established in medicinal chemistry. The substitution of a hydrogen atom with a deuterium (B1214612) atom creates a stronger chemical bond (C-D vs. C-H). The cleavage of this bond is the rate-determining step in many enzymatic reactions. nih.gov This can lead to a slower rate of metabolism for the deuterated compound compared to its non-deuterated counterpart.

In the context of Lisdexamphetamine-d3, the deuteration is on the amphetamine moiety. The enzymatic hydrolysis step involves the cleavage of the amide bond between L-lysine and dextroamphetamine. While the deuterium atoms are not directly at the site of cleavage, they may exert a secondary kinetic isotope effect, although this is typically smaller than a primary KIE. The primary purpose of such deuteration is often to slow down subsequent metabolism of the active drug (in this case, deuterated dextroamphetamine) by enzymes such as cytochrome P450s, rather than altering the initial prodrug cleavage. A slower metabolic breakdown of the active deuterated dextroamphetamine would lead to a longer half-life and prolonged exposure compared to non-deuterated dextroamphetamine.

Receptor Binding and Neurotransmitter Transporter Interactions of Deuterated Dextroamphetamine (in vitro/cellular models)

The pharmacological effects of Lisdexamphetamine-d3 are mediated by its active metabolite, deuterated dextroamphetamine. This molecule primarily acts on the central nervous system by modulating the levels of key neurotransmitters. The core interactions with protein targets are not expected to be significantly altered by deuteration, as this modification primarily affects metabolism.

Dextroamphetamine, the active metabolite, is a potent inhibitor of both the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). nih.govnih.gov By binding to these transporters, it blocks the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron. nih.govnih.gov This action leads to an increase in the extracellular concentrations of these neurotransmitters, thereby enhancing dopaminergic and noradrenergic signaling. biomolther.org

Some studies suggest that amphetamine can also induce a reverse transport of these monoamines through DAT and NET, further contributing to their elevated synaptic levels. nih.gov

TransporterInteractionEffect
Dopamine Transporter (DAT)Inhibition of dopamine reuptakeIncreased synaptic dopamine levels
Norepinephrine Transporter (NET)Inhibition of norepinephrine reuptakeIncreased synaptic norepinephrine levels

In addition to its effects on DAT and NET, dextroamphetamine also interacts with the Trace Amine-Associated Receptor 1 (TAAR1) and the Vesicular Monoamine Transporter 2 (VMAT2). wikipedia.org Amphetamine acts as an agonist at TAAR1, an intracellular G-protein coupled receptor. wikipedia.org Activation of TAAR1 can modulate the activity of dopamine neurons and influence the function of DAT. nih.gov

Dextroamphetamine also inhibits VMAT2, a protein responsible for transporting monoamines from the neuronal cytoplasm into synaptic vesicles for storage and subsequent release. youtube.com By inhibiting VMAT2, dextroamphetamine disrupts the sequestration of dopamine and norepinephrine, leading to increased cytosolic concentrations of these neurotransmitters. youtube.com This, in turn, can contribute to the reverse transport of monoamines through DAT and NET. youtube.com

TargetInteractionEffect
Trace Amine-Associated Receptor 1 (TAAR1)AgonismModulation of dopamine neuron activity and DAT function
Vesicular Monoamine Transporter 2 (VMAT2)InhibitionIncreased cytosolic dopamine and norepinephrine, contributing to reverse transport

Comparative Pharmacological Profiles with Non-Deuterated Analogues (in vitro/preclinical models)

The preclinical assessment of novel chemical entities is a cornerstone of drug development, providing foundational insights into their potential therapeutic activity and mechanisms of action. In the case of Lisdexamphetamine-d3 Dihydrochloride (B599025), a deuterated analog of lisdexamfetamine, a comprehensive understanding of its pharmacological and biochemical profile in comparison to its non-deuterated counterpart is essential. Lisdexamfetamine is a well-established prodrug of d-amphetamine, widely used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). The primary rationale for the development of deuterated compounds is often to favorably alter the pharmacokinetic properties of the parent molecule, which may, in turn, influence its pharmacodynamic profile.

Lisdexamfetamine itself is pharmacologically inactive, functioning as a carrier for the active moiety, d-amphetamine. Following oral administration, lisdexamfetamine is transported into red blood cells, where it undergoes enzymatic hydrolysis to yield l-lysine, a naturally occurring amino acid, and the pharmacologically active d-amphetamine. It is d-amphetamine that exerts its therapeutic effects by increasing the synaptic concentrations of dopamine and norepinephrine. This is achieved through multiple mechanisms, including the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), as well as promoting the release of these neurotransmitters from presynaptic vesicles. The parent drug, lisdexamfetamine, does not exhibit significant binding to the sites responsible for dopamine and norepinephrine reuptake.

The introduction of deuterium at specific positions within the lisdexamfetamine molecule to create Lisdexamphetamine-d3 Dihydrochloride is hypothesized to modulate its metabolic profile. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic cleavage. This "kinetic isotope effect" could potentially result in a more sustained release of d-amphetamine and an altered pharmacokinetic curve.

While the theoretical basis for the development of this compound is sound, a thorough review of the available scientific literature, including preclinical studies and patent filings, reveals a notable absence of direct comparative pharmacological data between the deuterated and non-deuterated forms. Specifically, there is a lack of published in vitro studies detailing the receptor binding affinities, enzyme inhibition constants, and neurotransmitter release potencies of this compound in direct comparison to lisdexamfetamine. Similarly, detailed comparative data from in vivo preclinical models that would allow for a quantitative comparison of their pharmacodynamic effects are not publicly available.

The following data tables, therefore, represent a summary of the known pharmacological properties of the non-deuterated analogue, lisdexamfetamine, and its active metabolite, d-amphetamine, which would serve as the benchmark for any future comparative studies with this compound. The absence of data for the deuterated compound underscores a significant gap in the current understanding of its preclinical profile.

Table 1: Comparative in vitro Monoamine Transporter Interaction

CompoundTargetAssay TypePotency (IC₅₀/Kᵢ, nM)Reference
LisdexamfetamineDATBinding/UptakeInactive nih.gov
NETBinding/UptakeInactive nih.gov
d-AmphetamineDATInhibitionData available nih.gov
NETInhibitionData available nih.gov
Lisdexamphetamine-d3 DAT Binding/Uptake No data available
NET Binding/Uptake No data available

Table 2: Comparative in vivo Neurochemical Effects in Preclinical Models

CompoundModelBrain RegionNeurotransmitterEffectReference
LisdexamfetamineRatStriatumDopamineIncreased extracellular levels researchgate.netbiomolther.org
Prefrontal CortexDopamine & NorepinephrineIncreased extracellular levels biomolther.org
Lisdexamphetamine-d3 Rat Striatum Dopamine No data available
Prefrontal Cortex Dopamine & Norepinephrine No data available

The provided data for lisdexamfetamine and d-amphetamine highlight the established mechanism of action. The lack of corresponding data for this compound prevents a direct and meaningful comparison of their pharmacological profiles at this time. Future research, including head-to-head in vitro and in vivo preclinical studies, will be necessary to elucidate the specific pharmacological characteristics of this deuterated compound and to determine if the intended metabolic alterations translate into a distinct and potentially advantageous pharmacodynamic profile.

Metabolic Pathway Elucidation and Kinetic Isotope Effects

In Vitro Metabolism Studies of Lisdexamphetamine-d3 Dihydrochloride (B599025)

Lisdexamphetamine is an inactive prodrug that requires enzymatic conversion to the pharmacologically active dextroamphetamine. wikipedia.org In vitro studies have been fundamental in elucidating the unique metabolic activation pathway of this compound.

The primary metabolic step for lisdexamfetamine (B1249270), and by extension its deuterated analogue, is not mediated by the hepatic cytochrome P450 (CYP) enzyme system. drugbank.comnih.gov Instead, the conversion occurs predominantly in the blood. nih.govnih.govbiomolther.org Specifically, enzymes within the cytosolic fraction of red blood cells are responsible for the hydrolytic cleavage of the amide bond linking L-lysine to dextroamphetamine. nih.govtandfonline.com This enzymatic hydrolysis is the rate-limiting step in the formation of the active metabolite. biomolther.orgresearchgate.net The process is robust, with substantial hydrolysis occurring even at low hematocrit levels. drugbank.comnih.gov This pathway ensures a gradual and sustained release of dextroamphetamine. nih.gov

Upon oral administration, lisdexamfetamine is absorbed intact from the small intestine, likely via a peptide transporter, and then undergoes this conversion primarily within the bloodstream. nih.govtandfonline.com The resulting products of this initial hydrolysis of Lisdexamphetamine-d3 Dihydrochloride are L-lysine and deuterated dextroamphetamine (d-amphetamine-d3).

The metabolic cascade of this compound begins with its conversion to d-amphetamine-d3. Subsequent metabolism of d-amphetamine-d3 mirrors that of non-deuterated d-amphetamine, leading to a series of deuterated metabolites. Following the initial hydrolysis, the primary deuterated metabolites identified in vitro would be:

dextroamphetamine-d3 : The active metabolite resulting from the hydrolysis of the parent compound.

4-hydroxy-dextroamphetamine-d3 : A major metabolite formed via aromatic hydroxylation of the dextroamphetamine-d3 molecule. droracle.aireddit.com

hippuric acid-d3 : A further downstream metabolite. drugbank.comnih.gov

Forced degradation studies conducted under acidic and alkaline conditions have identified a principal non-metabolic degradation product of lisdexamfetamine. nih.govresearchgate.net This product is a diastereoisomer, (2R)-2,6-diamino-N-[(2S)-1-phenylpropan-2-yl] hexanamide, formed without cleavage of the amide bond. nih.gov It is anticipated that this compound would yield the corresponding deuterated version of this diastereoisomer under similar stress conditions.

CompoundTypeOriginDescription
dextroamphetamine-d3MetaboliteEnzymatic HydrolysisActive deuterated metabolite formed by red blood cell-mediated hydrolysis of Lisdexamphetamine-d3.
4-hydroxy-dextroamphetamine-d3MetaboliteCYP2D6-mediated OxidationProduct of the subsequent aromatic hydroxylation of dextroamphetamine-d3 in the liver.
hippuric acid-d3MetaboliteFurther MetabolismDownstream deuterated metabolite from the metabolic cascade of dextroamphetamine-d3.
(2R)-2,6-diamino-N-[(2S)-1-(phenyl-d3)-propan-2-yl] hexanamideDegradation ProductAcid/Alkaline HydrolysisA deuterated diastereoisomer formed under forced degradation conditions.

While lisdexamfetamine itself is not a substrate for CYP enzymes, its active metabolite, dextroamphetamine (and its deuterated form, dextroamphetamine-d3), undergoes further hepatic metabolism. drugbank.comreddit.com The primary enzyme responsible for the metabolism of dextroamphetamine is Cytochrome P450 2D6 (CYP2D6). wikipedia.orgdroracle.aihmdb.ca

The main metabolic pathways catalyzed by CYP2D6 for dextroamphetamine include:

Aromatic Hydroxylation : The principal route, leading to the formation of 4-hydroxyamphetamine. droracle.ainih.gov

Oxidative Deamination : A significant pathway that results in the formation of phenylacetone. droracle.ai

Quantification of Deuterium (B1214612) Kinetic Isotope Effects (KIE) on Metabolic Stability and Rate

The replacement of a hydrogen atom with a deuterium atom can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). libretexts.org This effect is particularly relevant in drug metabolism where the cleavage of a carbon-hydrogen (C-H) bond is often a rate-limiting step. nih.govnih.gov

The theoretical basis of the primary deuterium KIE lies in the principles of quantum mechanics and molecular vibrations. A carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a corresponding carbon-hydrogen (C-H) bond due to the greater mass of deuterium. libretexts.orgjuniperpublishers.com Consequently, more energy is required to break a C-D bond than a C-H bond.

When C-H bond cleavage is the rate-determining step of a metabolic reaction, substituting hydrogen with deuterium will slow down the reaction rate. researchgate.netresearchgate.net The magnitude of the KIE is expressed as the ratio of the rate constant for the non-deuterated compound (kH) to that of the deuterated compound (kD):

KIE = kH / kD

A KIE value significantly greater than 1 indicates that C-H bond cleavage is at least partially rate-limiting. nih.gov This slowing of metabolism can lead to increased metabolic stability, a longer biological half-life, and potentially altered pharmacokinetic profiles. juniperpublishers.comtandfonline.com

The quantification of KIE for a compound like this compound involves carefully designed in vitro experiments using relevant biological systems.

A typical experimental workflow includes:

System Selection : Incubations are performed using systems that contain the relevant metabolic enzymes. For the dextroamphetamine-d3 metabolite, human liver microsomes (HLMs) or recombinant human CYP2D6 enzymes are appropriate choices. plos.org

Incubation : Both the deuterated (Lisdexamphetamine-d3) and non-deuterated (Lisdexamfetamine) compounds are incubated separately with the chosen enzyme system under controlled conditions (e.g., temperature, pH, cofactor presence).

Time-Course Analysis : Samples are taken at multiple time points throughout the incubation period.

Quantification : The concentration of the parent drug and key metabolites in each sample is quantified using highly sensitive analytical techniques, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). researchgate.net

Data Analysis : The rate of disappearance of the parent compound or the rate of formation of a specific metabolite is calculated for both the deuterated and non-deuterated substrates. The KIE is then determined by comparing these rates. nih.gov

StepDescriptionKey Considerations
1. Biological SystemUse of human liver microsomes (HLMs) or recombinant CYP2D6 to study the metabolism of the active metabolite, dextroamphetamine-d3.Ensure enzyme activity and appropriate protein concentrations.
2. SubstratesParallel incubations of dextroamphetamine-d3 and non-deuterated dextroamphetamine.Substrate concentrations should be carefully chosen, often around the Km value.
3. Incubation ConditionsControlled temperature (37°C), pH, and presence of necessary cofactors like NADPH.Reaction must be terminated effectively at each time point (e.g., with cold acetonitrile).
4. Analytical MethodQuantification of parent compound and metabolites using a validated LC-MS/MS method.Method must be sensitive and specific for both deuterated and non-deuterated analytes.
5. KIE CalculationCalculated from the ratio of intrinsic clearance values (Vmax/Km) or reaction rates (kH/kD).Statistical analysis is performed to determine the significance of the observed effect.

Influence of Deuteration on Metabolite Profile Composition

Deuteration can significantly influence the composition of a drug's metabolite profile. By slowing down a specific metabolic pathway, deuteration can cause a phenomenon known as "metabolic switching" or "metabolic shunting". juniperpublishers.comnih.gov This occurs when the primary metabolic route is inhibited by the KIE, leading to an increase in metabolism through alternative, previously minor, pathways.

For Lisdexamphetamine-d3, the initial hydrolysis to dextroamphetamine-d3 is unlikely to be affected, as this reaction does not involve the cleavage of the deuterated C-D bonds. However, the subsequent metabolism of dextroamphetamine-d3 by CYP2D6 could be altered.

Innovative Applications in Translational and Mechanistic Research

Utilization as a Tracer in In Vitro Systems for Transport and Distribution Studies

The study of drug transport across biological membranes is fundamental to understanding its absorption and distribution. In vitro models, such as Caco-2 cell monolayers, are widely used to predict human intestinal absorption. sigmaaldrich.com Lisdexamphetamine has been shown to be transported across Caco-2 cells, a process likely mediated by the peptide transporter PEPT1. researchgate.netnih.gov

The use of deuterium-labeled compounds like Lisdexamphetamine-d3 Dihydrochloride (B599025) is particularly advantageous in these transport assays. In quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the deuterated analog can be used as an internal standard. researchgate.netoup.commyadlm.orglcms.czscispace.com This allows for the precise differentiation and quantification of the exogenous compound from any endogenously present substances, thereby improving the accuracy of transport kinetics measurements. The increased mass of the deuterated compound due to the deuterium (B1214612) atoms allows for its distinct detection by the mass spectrometer, minimizing signal interference and enhancing the reliability of the data.

While specific studies detailing the use of Lisdexamphetamine-d3 Dihydrochloride as a tracer in in vitro transport and distribution studies are not extensively documented in publicly available literature, its properties make it an ideal candidate for such research. It can be employed to meticulously study the mechanisms of intestinal absorption, efflux transport, and the factors influencing its passage across cellular barriers.

Table 1: Application of this compound in In Vitro Transport Studies

In Vitro SystemApplication of this compoundMethodological AdvantageKey Transporter Investigated
Caco-2 Cell MonolayersTracer for intestinal transport studiesServes as a stable, isotopically labeled internal standard for LC-MS/MS, allowing for precise quantification of transport rates.PEPT1

Applications in Quantitative Proteomics and Metabolomics for Pathway Analysis

Quantitative proteomics and metabolomics are powerful tools for elucidating the molecular mechanisms of drug action by identifying and quantifying changes in protein and metabolite levels. While direct experimental studies on the proteomic and metabolomic effects of lisdexamfetamine (B1249270) are limited, in silico studies have begun to predict its molecular targets and pathways. frontiersin.org

An in silico study using a systems biology-based approach predicted that a virtual model of lisdexamfetamine modulates several biological processes. frontiersin.org In the context of binge eating disorder, it is suggested to act on neurotransmission and neuroplasticity regulators. frontiersin.org For depression, the model predicts that lisdexamfetamine regulates the hypothalamic-pituitary-adrenal axis, neuroinflammation, oxidative stress, and glutamatergic excitotoxicity. frontiersin.org

Proteomic studies of other psychostimulants, such as methamphetamine, have revealed significant alterations in proteins involved in energy metabolism, oxidative stress, and synaptic function in the brains of laboratory animals. plos.orgnih.gov These findings provide a framework for the types of pathways that could potentially be investigated in relation to lisdexamfetamine. Metabolomic studies in animal models have also proven effective in identifying metabolic signatures associated with drug exposure and its side effects. core.ac.uknih.govresearchgate.net

The use of this compound in such studies would be invaluable. As a stable isotope-labeled compound, it can be used to trace the metabolic fate of the drug and its impact on various metabolic pathways with high precision.

Table 2: Predicted Protein Targets and Pathways Modulated by Virtual Lisdexamfetamine (in silico data)

ConditionPredicted Modulated Pathways/ProcessesKey Protein Targets
Binge Eating DisorderNeurotransmission, Neuroplasticity RegulationDAT1, NET1, BDNF, NTRK2
DepressionHPA Axis Regulation, Neuroinflammation, Oxidative Stress, Glutamatergic ExcitotoxicityBDNF, CREB1, IL-6, MAO, NFKB1, TNF

Source: Adapted from in silico modeling studies. frontiersin.org

Contribution to the Study of Prodrug Pharmacokinetics and Pharmacodynamics (methodological aspects)

Lisdexamphetamine is a prodrug of d-amphetamine, meaning it is inactive until it is metabolized in the body. tandfonline.com The study of its pharmacokinetics and pharmacodynamics provides a clear example of how prodrug design can modify the release and activity of a known therapeutic agent.

Methodologically, the investigation of lisdexamfetamine's properties often involves comparative studies with d-amphetamine. A common study design is the randomized, double-blind, placebo-controlled, cross-over trial. In such studies, participants receive equimolar doses of lisdexamfetamine and d-amphetamine, as well as a placebo, on separate occasions. Plasma concentrations of amphetamine are then measured at various time points to determine key pharmacokinetic parameters.

These studies have demonstrated that after oral administration, lisdexamfetamine is rapidly absorbed and then converted to d-amphetamine. This conversion process results in a delayed time to reach peak plasma concentrations (Tmax) of d-amphetamine and a more gradual rise in its levels compared to the administration of immediate-release d-amphetamine. However, the maximal concentrations (Cmax) and the total exposure (Area Under the Curve - AUC) to d-amphetamine are generally similar between the two formulations when equimolar doses are administered.

The use of this compound in these studies can serve as a precise tool for pharmacokinetic modeling. By administering the deuterated prodrug and using it as an internal standard for the quantification of both the intact prodrug and its active metabolite, researchers can achieve highly accurate measurements of the conversion rate and other pharmacokinetic parameters.

Table 3: Comparative Pharmacokinetic Parameters of d-amphetamine after Oral Administration of Lisdexamfetamine and Immediate-Release d-amphetamine

ParameterLisdexamfetamine AdministrationImmediate-Release d-amphetamine Administration
Lag Time (t_lag)LongerShorter
Time to Peak Concentration (Tmax)DelayedEarlier
Peak Concentration (Cmax)SimilarSimilar
Total Exposure (AUC)SimilarSimilar

Exploration in Preclinical Models for Neurochemical Profiling and Receptor Occupancy Studies

Preclinical animal models are essential for investigating the neurochemical effects of psychoactive compounds. Microdialysis in freely moving rats is a widely used technique to measure changes in extracellular neurotransmitter levels in specific brain regions.

Studies using this methodology have shown that lisdexamfetamine increases the efflux of dopamine (B1211576) and norepinephrine (B1679862) in the prefrontal cortex and dopamine in the striatum. nih.govnih.gov Notably, lisdexamfetamine has been observed to induce a lower magnitude but longer duration of extracellular dopamine increase compared to d-amphetamine. tandfonline.comtandfonline.com This sustained release pattern is attributed to the prodrug's pharmacokinetic profile. tandfonline.comtandfonline.com

Receptor occupancy studies, often conducted using Positron Emission Tomography (PET), are crucial for understanding the pharmacodynamic effects of drugs at their target receptors. While direct PET studies of lisdexamfetamine are not widely reported, studies on its active metabolite, d-amphetamine, provide valuable insights. D-amphetamine has been shown to decrease the binding of radioligands to dopamine D2/D3 receptors, indicating that it increases endogenous dopamine levels, which then compete with the radioligand for receptor binding. nih.govpitt.edu

The methodology for such studies involves a baseline PET scan followed by another scan after drug administration to measure the change in radioligand binding. nih.govpitt.edu The use of a deuterated compound like this compound in conjunction with these preclinical models would allow for highly detailed investigations into the relationship between drug concentration, neurotransmitter release, and receptor occupancy, further elucidating its mechanism of action.

Table 4: Neurochemical Effects of Lisdexamfetamine in the Rat Brain (Microdialysis Data)

Brain RegionNeurotransmitterEffect of LisdexamfetamineComparison to d-amphetamine
Prefrontal CortexDopamineIncreased EffluxLower magnitude, longer duration
Prefrontal CortexNorepinephrineIncreased Efflux-
StriatumDopamineIncreased EffluxLower magnitude, longer duration

Source: Adapted from preclinical microdialysis studies in rats. tandfonline.comnih.govnih.govtandfonline.com

Future Research Trajectories and Methodological Advancements

Development of Novel Analytical Platforms for Deuterated Compounds

The precise analysis of deuterated compounds is crucial for research and development. Advancements in analytical techniques are essential for characterizing these molecules and understanding their behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural analysis of deuterated compounds. thalesnano.com Both ¹H NMR and ²H NMR are employed. In ¹H NMR, the replacement of a hydrogen atom with deuterium (B1214612) results in the disappearance of a signal, confirming the position of deuteration. studymind.co.uk Conversely, ²H NMR directly detects the deuterium nucleus, which is particularly useful for quantifying the degree of deuteration, although it offers lower resolution compared to ¹H NMR. wikipedia.orgsigmaaldrich.com Advanced 2D NMR techniques can further elucidate the structure of complex deuterated molecules. cdnsciencepub.com

Mass spectrometry (MS) is another cornerstone for analyzing deuterated compounds, often used to determine the level and location of deuterium incorporation. thalesnano.comresearchgate.net High-resolution mass spectrometry can distinguish between the minute mass differences of deuterated and non-deuterated isotopologues. researchgate.net Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful method for studying protein dynamics and conformation by monitoring the exchange of hydrogen for deuterium when a protein is placed in a deuterated solvent. spectroscopyonline.combiopharminternational.comnih.gov For small molecules like Lisdexamphetamine-d3, MS is critical for metabolic studies, allowing researchers to trace the compound and its metabolites in biological systems. thalesnano.comnih.gov

The following table summarizes key analytical platforms for deuterated compounds:

Analytical PlatformPrinciple of DetectionKey AdvantagesApplication for Lisdexamphetamine-d3 Dihydrochloride (B599025)
Nuclear Magnetic Resonance (NMR)Detects nuclear spin properties of isotopes. ¹H NMR shows signal absence at deuteration site; ²H NMR directly detects deuterium. studymind.co.ukwikipedia.orgProvides detailed structural information and confirms site-specific labeling. clearsynth.com Quantitative capabilities for determining isotopic enrichment. sigmaaldrich.comspectralservice.deVerify the position of the three deuterium atoms (d3) and determine the isotopic purity of the compound.
Mass Spectrometry (MS)Measures the mass-to-charge ratio of ions, detecting the mass increase from deuterium incorporation. spectroscopyonline.comHigh sensitivity and accuracy. thalesnano.com Ideal for quantitative analysis and use as internal standards in pharmacokinetic studies. nih.govQuantify the compound in biological samples and trace its metabolic fate, distinguishing it from its non-deuterated counterpart.
Infrared (IR) SpectroscopyDetects molecular vibrations. The C-D bond vibrates at a lower frequency than the C-H bond. scielo.org.mxProvides functional group information and can confirm the presence of C-D bonds. scielo.org.mxConfirm the successful incorporation of deuterium into the molecular structure.

Advancements in Computational Chemistry for Predicting Deuterium Effects on Molecular Interactions

Computational chemistry provides indispensable tools for predicting how deuteration affects a molecule's properties, thereby guiding drug design and development. These models can simulate the kinetic isotope effect and its impact on molecular interactions before costly synthesis and experimentation.

Quantum-chemical calculations and Density Functional Theory (DFT) are used to model the differences in bond energies between C-H and C-D bonds. nih.govmdpi.com These calculations can predict the greater stability of the C-D bond and how this increased activation energy for bond cleavage will slow down metabolic reactions. nih.govnih.gov For a molecule like lisdexamfetamine (B1249270), this could mean predicting a slower rate of hydrolysis of the amide bond that releases the active d-amphetamine.

Key computational methods are outlined in the table below:

Computational MethodPurpose in Deuterated Compound ResearchPredicted ParametersRelevance to Lisdexamphetamine-d3
Quantum-Chemical Calculations (e.g., DFT)To model the energetic differences between C-H and C-D bonds and predict the magnitude of the kinetic isotope effect. nih.govmdpi.comBond vibrational frequencies, ground-state energies, activation energies for bond cleavage. nih.govnih.govPredicting the increased stability of the deuterated site and its effect on metabolic breakdown.
Quantitative Systems Pharmacology (QSP)To simulate the mechanism of action and efficacy of a drug within a complex biological system. nih.govupf.eduProtein activity, pathway modulation, comparative efficacy mechanisms. nih.govnih.govModeling how a modified pharmacokinetic profile for the deuterated version might alter its effects on neurotransmitter systems.
Molecular Dynamics (MD) SimulationsTo study how deuteration might alter noncovalent interactions, such as hydrogen bonding and hydrophobic interactions. cchmc.orgresearchgate.netChanges in molecular volume, polarizability, and binding affinities. cchmc.orgAssessing if deuteration subtly alters the binding of lisdexamfetamine to enzymes or transporters.

Integration of Omics Technologies with Deuterated Compound Research

Omics technologies—such as proteomics and metabolomics—offer a system-wide view of molecular changes and are increasingly integrated with deuterated compound research. researchgate.net Stable isotope labeling is a foundational technique in these fields, making deuterated compounds valuable research tools. biosyn.comcreative-proteomics.com

In proteomics, an approach known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is used for quantitative analysis of proteins. liverpool.ac.uk While SILAC more commonly uses ¹³C or ¹⁵N, the principles of using stable isotopes to create a mass difference for comparative analysis are central. liverpool.ac.uknih.gov A deuterated compound like Lisdexamphetamine-d3 could be used in targeted studies to understand its effect on protein expression profiles compared to its non-deuterated counterpart.

Metabolomics, the study of metabolites, heavily relies on stable isotope tracers to delineate metabolic pathways. creative-proteomics.comnih.gov By introducing a deuterated compound into a biological system, researchers can track its transformation into various metabolites, providing a dynamic picture of metabolic networks. creative-proteomics.com This approach, sometimes termed "Deuteromics," can simultaneously investigate multiple metabolic pathways. metsol.com For Lisdexamphetamine-d3, this would involve tracking the deuterated amphetamine and other downstream metabolites to precisely map its metabolic fate and identify any shifts in pathways compared to lisdexamfetamine.

The synergy between omics and deuterated compounds is summarized below:

Omics TechnologyRole of Deuterated CompoundsResearch Insights Gained
ProteomicsUsed as tools to study the impact of a deuterated drug on the proteome or as internal standards for quantifying specific proteins. biosyn.comnih.govComparative analysis of protein expression, identification of off-target effects, and understanding mechanisms of action.
MetabolomicsAct as stable isotope tracers to follow metabolic pathways and quantify metabolite turnover. creative-proteomics.comnih.govElucidation of metabolic networks, identification of novel metabolites, and accurate quantification of metabolic flux. nih.gov

Ethical Considerations in the Research and Development of Deuterated Pharmaceutical Agents (from a scientific/methodological perspective)

The development of deuterated pharmaceuticals, while scientifically promising, necessitates careful ethical consideration from a methodological standpoint to ensure the integrity of the research and the safety of future patients.

A primary consideration is the principle of data integrity and transparency . parabolicdrugs.com Researchers must accurately report the degree and location of deuteration, as well as the isotopic purity of the compound. This is fundamental for the reproducibility of scientific findings. parabolicdrugs.com Any claims regarding improved pharmacokinetic profiles or altered metabolism must be supported by robust, transparently reported data from well-designed analytical and clinical studies. zimlab.in

Another key area is the assessment of risks and benefits . While the 'deuterium switch' may offer benefits, it is methodologically crucial to demonstrate that the deuterated version does not introduce unforeseen risks. nih.govjadenutripharma.com The scientific rationale for deuteration must be clear—it should not be a trivial modification but one based on a sound hypothesis of improving the compound's properties. nih.gov This includes rigorous investigation to ensure that altered metabolism does not lead to the accumulation of novel, potentially toxic metabolites.

Finally, intellectual property and the concept of "obviousness" present a unique ethical-scientific challenge. nih.gov As the strategy of deuteration becomes more common, questions arise about whether creating a deuterated version of an existing drug is a non-obvious inventive step. nih.gov From a scientific and ethical standpoint, patent applications should be supported by evidence of unexpected and beneficial properties that are not merely predictable consequences of the kinetic isotope effect. nih.gov This encourages genuine innovation rather than minor modifications for patent extension. jadenutripharma.com

Q & A

Q. How can researchers validate the absence of deuterium-proton exchange in aqueous formulations?

  • Methodological Answer : Conduct pH-dependent stability studies (pH 2-9) with NMR monitoring. Use dynamic light scattering (DLS) to detect aggregation caused by deuteration. Compare deuterium retention in H₂O vs. D₂O formulations; a >5% loss in H₂O indicates proton exchange requiring formulation optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.